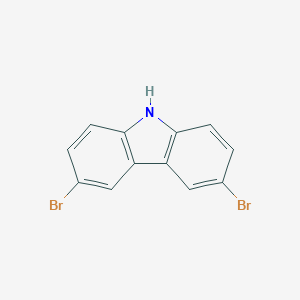
3,6-ジブロモカルバゾール
概要
説明
3,6-Dibromocarbazole is an organic compound belonging to the class of polyhalogenated carbazoles. It is characterized by the substitution of hydrogen atoms in the carbazole ring with bromine atoms at the 3 and 6 positions. This compound is known for its white crystalline solid appearance and limited solubility in organic solvents . Polyhalogenated carbazoles, including 3,6-Dibromocarbazole, have drawn attention due to their environmental persistence, potential bioaccumulation, and dioxin-like toxicity .
科学的研究の応用
3,6-Dibromocarbazole has several applications in scientific research:
Pharmaceutical Intermediate: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Optoelectronic Materials: The compound is essential in the synthesis of materials used in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Environmental Studies: Due to its persistence and potential toxicity, 3,6-Dibromocarbazole is studied for its environmental impact, particularly its effects on soil health and microbial activity.
作用機序
Target of Action:
36-DBCZ is a polyhalogenated carbazole compoundIn soil ecosystems, it interacts with soil microbes and enzymes, affecting their activity and diversity . .
Biochemical Pathways:
The affected pathways are not well-characterized, but we know that 36-DBCZ influences soil microbial communities. Soil enzyme tests and Biolog-ECO assays reveal inhibition of microbial activity and diversity, even at low concentrations (e.g., 0.1 mg/kg). Interestingly, as time passes, slight increases in microbe activity and diversity occur, possibly due to degradation product nutrients .
生化学分析
Biochemical Properties
3,6-Dibromocarbazole interacts with various biomolecules, including enzymes and proteins. It has been reported to possess glucocorticoid receptor (GR) antagonistic activity and inhibit dexamethasone-induced GR nuclear translocation . It also reduces the expression levels of glucocorticoid responsive genes including glucose-6-phosphatase (G6Pase), phosphoenolpyruvate carboxykinase (PEPCK), fatty acid synthase (FAS), and tyrosine aminotransferase (TAT), further disrupting the protein expression of two key enzymes PEPCK and FAS in gluconeogenesis .
Cellular Effects
3,6-Dibromocarbazole has significant effects on various types of cells and cellular processes. It has been shown to inhibit the activity and diversity of soil microbes, even at environment-relevant concentrations . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3,6-Dibromocarbazole involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, particularly through its interaction with the glucocorticoid receptor (GR), leading to changes in the expression of glucocorticoid responsive genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,6-Dibromocarbazole change over time. For instance, it has been observed that the inhibition of soil microbes by 3,6-Dibromocarbazole lasts only about 10 days, after which slight increases in microbe activity and diversity are found .
Dosage Effects in Animal Models
The effects of 3,6-Dibromocarbazole vary with different dosages in animal models. For example, exposure to 3,6-Dibromocarbazole at concentrations of 0.1, 1.0, 10, and 100 mg/kg has been shown to inhibit the activity and diversity of soil microbes .
Metabolic Pathways
It is known to interact with various enzymes and proteins, and can influence metabolic flux or metabolite levels .
Transport and Distribution
It is known that it can interact with various transporters or binding proteins .
Subcellular Localization
It is known that it can interact with various compartments or organelles within the cell .
準備方法
3,6-Dibromocarbazole can be synthesized through several methods:
N-Bromosuccinimide Method: This involves the bromination of carbazole using N-bromosuccinimide in the presence of a solvent like dichloromethane and a catalyst such as silica gel.
Liquid Bromine Method: This method uses liquid bromine as the brominating agent.
Silica Gel Method: This method is similar to the N-bromosuccinimide method but uses silica gel as both the catalyst and the medium for the reaction.
化学反応の分析
3,6-Dibromocarbazole undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
類似化合物との比較
3,6-Dibromocarbazole can be compared with other polyhalogenated carbazoles:
3,6-Dichlorocarbazole: Similar in structure but with chlorine atoms instead of bromine.
1,3,6,8-Tetrabromocarbazole: Contains four bromine atoms, leading to higher persistence and potential toxicity.
3-Chlorocarbazole: Contains a single chlorine atom, making it less halogenated and potentially less toxic.
These comparisons highlight the unique properties of 3,6-Dibromocarbazole, particularly its selective bromination and its applications in various fields.
特性
IUPAC Name |
3,6-dibromo-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHILUSWISKVSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(N2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298163 | |
| Record name | 3,6-Dibromocarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6825-20-3 | |
| Record name | 6825-20-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121206 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Dibromocarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dibromocarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,6-Dibromocarbazole?
A: The molecular formula of 3,6-Dibromocarbazole is C12H7Br2N, and its molecular weight is 325.01 g/mol. []
Q2: What spectroscopic data is available for characterizing 3,6-Dibromocarbazole?
A2: Researchers have utilized various spectroscopic methods to characterize 3,6-Dibromocarbazole. These include:
- NMR Spectroscopy: 1H-NMR and 13C-NMR spectroscopy provide information about the hydrogen and carbon environments within the molecule, confirming its structure. [, ]
- IR Spectroscopy: Infrared spectroscopy helps identify functional groups present in the compound by analyzing its interactions with infrared light. [, ]
- Mass Spectrometry: Techniques like Electron Impact (EI) and Electron Capture Negative Ionization (ECNI) MS are used to determine the molecular weight and fragmentation patterns of the compound and its related derivatives, aiding in structural elucidation. []
Q3: How does the incorporation of 3,6-Dibromocarbazole into polymers affect their thermal stability?
A: Polymers containing 3,6-Dibromocarbazole generally exhibit high thermal stability, with decomposition temperatures ranging from 395-420 °C. This stability is attributed to the inherent rigidity and strong intermolecular interactions of the carbazole unit within the polymer backbone. []
Q4: Has 3,6-Dibromocarbazole been investigated for applications in light-emitting devices?
A: Yes, 3,6-Dibromocarbazole has shown potential in organic light-emitting diodes (OLEDs). Research suggests that copolymers containing 3,6-Dibromocarbazole and fluorene units can function as effective hole-transporting layers in OLEDs due to their blue-light-emitting properties and favorable energy levels. [, ]
Q5: Does 3,6-Dibromocarbazole exhibit any catalytic properties itself?
A: While 3,6-Dibromocarbazole itself might not be a catalyst, its derivatives have demonstrated potential as inhibitors. For example, 3,6-Dibromocarbazole piperazine derivatives of 2-propanol have been identified as the first small and potent modulators of cytochrome c release by targeting the Bax channel, a protein involved in apoptosis. This finding suggests potential therapeutic applications for these derivatives in treating ischemic injuries and neurodegenerative diseases. []
Q6: How has computational chemistry been used to study 3,6-Dibromocarbazole and its derivatives?
A6: Computational methods, particularly density functional theory (DFT) calculations, have been instrumental in understanding various aspects of 3,6-Dibromocarbazole chemistry. Some applications include:
- Reaction Mechanism Elucidation: DFT calculations have been used to investigate the mechanism of NO migration from N-methyl-N-nitrosobenzene-sulfonamide to 3,6-Dibromocarbazole, confirming a concerted mechanism involving a four-membered ring transition state. []
- Structure and Vibrational Spectra: DFT studies have provided insights into the structures and vibrational spectra of 3,6-Dibromocarbazole and its halogenated analogs, such as 3,6-dichlorocarbazole, enhancing our understanding of their molecular properties. []
- Molecular Modeling: Researchers have employed molecular modeling techniques alongside multi-spectroscopic measurements and DFT calculations to study the interactions between 3,6-Dibromocarbazole and serum albumin. These studies contribute to a deeper understanding of the compound's behavior in biological systems. []
Q7: How do structural modifications to the 3,6-Dibromocarbazole scaffold affect its biological activity?
A7: Research indicates that modifications to the 3,6-Dibromocarbazole structure can significantly influence its biological activity:
- N-Alkylation: Introducing different alkyl chains at the nitrogen atom of 3,6-Dibromocarbazole can modify its anti-cancer and anti-migratory properties. []
- Piperazine Derivatives: 3,6-Dibromocarbazole piperazine derivatives display potent inhibitory activity against cytochrome c release, suggesting the importance of the piperazine moiety for interacting with the target Bax channel. []
- Halogen Substitution: Replacing bromine atoms with other halogens, such as chlorine, can alter the compound's properties and bioaccumulation potential. Studies on San Francisco Bay revealed varying biomagnification patterns among different halogenated carbazoles, highlighting the impact of halogen substitution on their environmental behavior. []
Q8: What are the known toxicological effects of 3,6-Dibromocarbazole and related compounds?
A8: Research has identified several toxicological concerns associated with 3,6-Dibromocarbazole and its derivatives:
- Developmental Toxicity: Studies on zebrafish embryos exposed to 3,6-Dibromocarbazole have shown that it can induce developmental abnormalities and potentially disrupt endocrine functions. This finding raises concerns about its impact on aquatic organisms. [, ]
- Bioaccumulation: 3,6-Dibromocarbazole and related polyhalogenated carbazoles have been detected in various environmental compartments, including sediments and aquatic organisms. Studies indicate that these compounds can bioaccumulate and biomagnify in food webs, posing potential risks to higher trophic level organisms, including humans. [, ]
- Dioxin-like Effects: Some polyhalogenated carbazoles exhibit dioxin-like effects, raising concerns about their potential to disrupt endocrine systems and potentially contribute to adverse health outcomes. []
Q9: What is being done to address the environmental concerns associated with 3,6-Dibromocarbazole?
A9: Addressing the environmental impact of 3,6-Dibromocarbazole and its derivatives requires a multi-faceted approach:
Q10: What analytical techniques are used to detect and quantify 3,6-Dibromocarbazole in environmental samples?
A10: Scientists employ a combination of sophisticated techniques to detect and quantify 3,6-Dibromocarbazole and its derivatives in complex environmental matrices:
- Gas Chromatography Coupled with Mass Spectrometry (GC-MS): This technique is widely used for separating, identifying, and quantifying these compounds in various environmental samples, including sediments, water, and biological tissues. [, ]
- High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the identification and confirmation of 3,6-Dibromocarbazole and its derivatives even at trace levels. []
Q11: Has 3,6-Dibromocarbazole been found in natural sources?
A: Yes, recent research suggests that 3,6-Dibromocarbazole and other polyhalogenated carbazoles might have a natural origin. A study demonstrated the formation of these compounds through bromoperoxidase (BPO)-mediated halogenation of carbazole in marine red algae (Corallina officinalis). This finding suggests that natural processes could contribute to the presence of these compounds in the environment. []
Q12: Can 3,6-Dibromocarbazole be used as a building block for larger structures?
A: Yes, 3,6-Dibromocarbazole serves as a versatile building block for constructing larger molecular architectures, including dendrimers. Researchers have synthesized carbazole-containing dendrons using a convergent strategy involving palladium-catalyzed amination and debenzylation reactions with N-benzyl-3,6-dibromocarbazole. These dendrons can then be attached to a central core to create dendrimers with unique properties and potential applications in various fields. []
Q13: What is the significance of studying the triplet states of 3,6-Dibromocarbazole?
A: Understanding the triplet states of molecules like 3,6-Dibromocarbazole is crucial for applications in areas like organic electronics and photonics. Studies utilizing time-resolved phosphorescence and transient absorption spectroscopy have revealed the formation of triplet excimers in 3,6-Dibromocarbazole-containing polymers. This information is valuable for designing and optimizing materials for devices such as OLEDs and organic solar cells. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


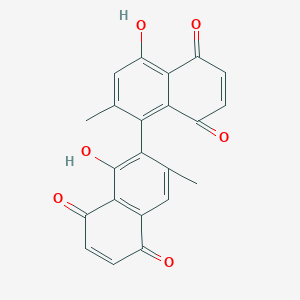
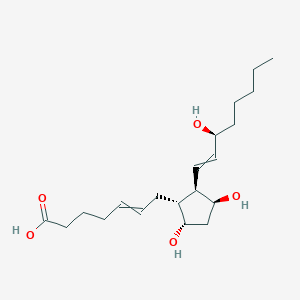
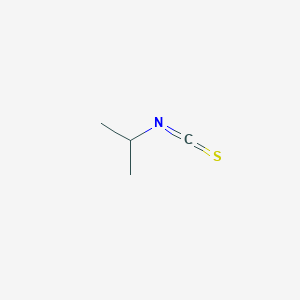
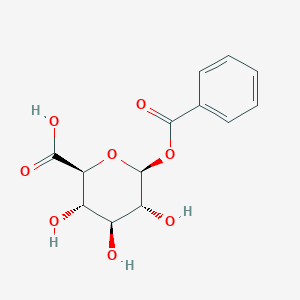
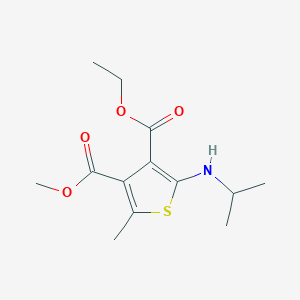
![Benzo[a]pyrene-1,6-dione](/img/structure/B31467.png)
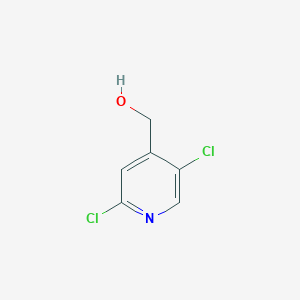
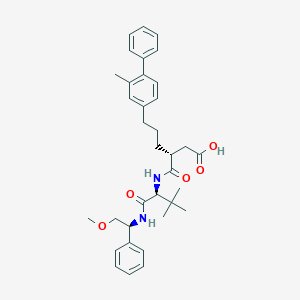
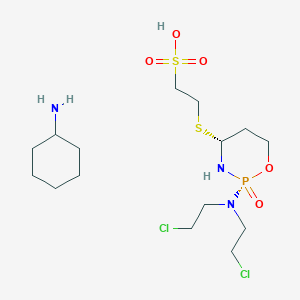
![4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline](/img/structure/B31484.png)
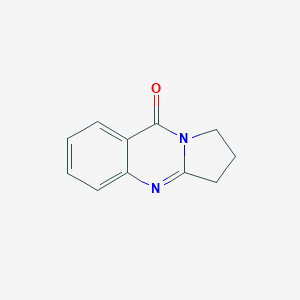
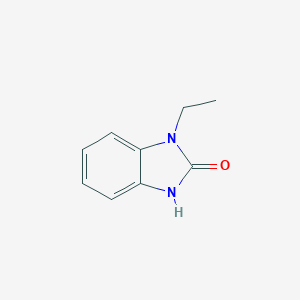

![benzo[a]pyren-8-ol](/img/structure/B31493.png)
